Sodium bicarbonate
Overview
Description
Sodium bicarbonate, also known as sodium hydrogen carbonate, is a white crystalline or powdery solid with the chemical formula NaHCO₃. It is commonly known as baking soda and has a slightly salty, alkaline taste. This compound is widely used in baking, cleaning, and as an antacid. It is a source of carbon dioxide and is used in baking powders, effervescent salts, beverages, and dry-chemical fire extinguishers .
Mechanism of Action
Target of Action
Sodium bicarbonate, also known as baking soda, primarily targets the body’s acid-base balance. It acts as a buffer, neutralizing excess hydrogen ions in the body, thereby raising the blood pH . This buffering action helps maintain homeostasis and prevent rapid fluctuations in serum pH, which can lead to cellular dysfunction .
Mode of Action
This compound dissociates in water to provide sodium (Na+) and bicarbonate (HCO3-) ions . The bicarbonate ions act as a buffer, helping to neutralize excess hydrogen ions and raise the blood pH, thereby correcting metabolic acidosis . This interaction with hydrogen ions results in the formation of water and carbon dioxide, which is expelled from the body through exhalation .
Biochemical Pathways
This compound affects several biochemical pathways. It plays a crucial role in maintaining acid-base homeostasis, which is critical for optimal cellular function . Many biochemical processes required to maintain life optimally occur within a narrow pH range of 7.35–7.45 . In the case of acidosis, this compound can help restore this balance.
Pharmacokinetics
This compound is well absorbed when administered orally . It is excreted in the urine, with less than 1% of the administered dose being excreted unchanged . The onset of action is rapid when administered intravenously, and within 15 minutes when administered orally . The duration of action is 1 to 3 hours for oral administration and 8 to 10 minutes for intravenous administration .
Result of Action
The primary result of this compound’s action is the correction of metabolic acidosis . This can have several beneficial effects, such as the symptomatic treatment of heartburn, acid indigestion, and upset stomach . It is also used in the treatment of metabolic acidosis associated with conditions such as severe renal disease and circulatory insufficiency due to shock . Furthermore, this compound can aid in the elimination of toxins during poisoning and help restore electrolyte balance in cases of excessive fluid loss, such as diarrhea .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it plays a crucial role in maintaining and stabilizing the pH of water, acting as a buffer to resist changes in pH . This ensures that subsequent treatment steps operate in an optimal environment . Additionally, this compound can react with carbon dioxide (CO2) and transform into harmless, stable this compound . This property is being explored for its potential in fighting climate change .
Biochemical Analysis
Biochemical Properties
Sodium bicarbonate plays a significant role in biochemical reactions. It acts as a buffer, maintaining a stable pH in the body and cells . It interacts with various enzymes and proteins, such as carbonic anhydrase, which catalyzes the interconversion between carbon dioxide and water to bicarbonate and protons .
Cellular Effects
This compound influences cell function by regulating pH, which is critical for many cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to improve nitrate utilization and photosynthetic efficiency in microalgae .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It can act as a substrate for enzymes like carbonic anhydrase, leading to the production of carbon dioxide, which can then be used in cellular respiration .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, it has been shown to increase the biomass of microalgae over time, suggesting that it improves cell division and metabolism .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a key component of the bicarbonate buffer system, which regulates pH in the blood and other tissues. It also plays a role in the citric acid cycle, where it is converted to carbon dioxide .
Transport and Distribution
This compound is transported and distributed within cells and tissues via various mechanisms. It can passively diffuse across cell membranes, but it is also actively transported by bicarbonate transporters .
Subcellular Localization
This compound is found throughout the cell, but it is particularly concentrated in the cytoplasm, where it participates in buffering and metabolic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium bicarbonate is primarily prepared through the Solvay process, which involves the reaction of sodium chloride, ammonia, carbon dioxide, and water. The reaction produces this compound crystals, which are then harvested, washed, and dried . The overall reaction can be represented as: [ \text{NaCl} + \text{NH}_3 + \text{CO}_2 + \text{H}_2\text{O} \rightarrow \text{NaHCO}_3 + \text{NH}_4\text{Cl} ]
Industrial Production Methods: In industrial settings, this compound is produced by passing carbon dioxide through a concentrated solution of sodium carbonate. The reaction is as follows: [ \text{Na}_2\text{CO}_3 + \text{CO}_2 + \text{H}_2\text{O} \rightarrow 2 \text{NaHCO}_3 ] The this compound precipitates out of the solution and is then filtered, washed, and dried .
Types of Reactions:
Decomposition: this compound decomposes upon heating to form sodium carbonate, carbon dioxide, and water: [ 2 \text{NaHCO}_3 \rightarrow \text{Na}_2\text{CO}_3 + \text{CO}_2 + \text{H}_2\text{O} ]
Acid-Base Reactions: It reacts with acids to produce carbon dioxide, water, and a salt. For example, with hydrochloric acid: [ \text{NaHCO}_3 + \text{HCl} \rightarrow \text{NaCl} + \text{CO}_2 + \text{H}_2\text{O} ]
Neutralization: this compound neutralizes acids, making it useful in treating acid spills and in antacid formulations .
Common Reagents and Conditions:
Acids: Hydrochloric acid, acetic acid.
Conditions: Room temperature for acid-base reactions; elevated temperatures for decomposition.
Major Products:
- Carbon dioxide (CO₂)
- Water (H₂O)
- Sodium chloride (NaCl)
- Sodium carbonate (Na₂CO₃)
Scientific Research Applications
Sodium bicarbonate has a multitude of applications across various fields:
- Chemistry: Used as a buffering agent to maintain pH levels in chemical reactions.
- Biology: Employed in cell culture media to maintain physiological pH.
- Medicine: Acts as an antacid to treat heartburn and acid indigestion. It is also used in the treatment of metabolic acidosis and as a component in some dialysis solutions .
- Industry: Utilized in the production of baking powders, fire extinguishers, and as a cleaning agent. It is also used in the food industry to leaven baked goods and in agriculture to neutralize acidic soils .
Properties
IUPAC Name |
sodium;hydrogen carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O3.Na/c2-1(3)4;/h(H2,2,3,4);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIMBOGNXHQVGW-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NaHCO3, CHNaO3 | |
Record name | SODIUM BICARBONATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21013 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | SODIUM HYDROGEN CARBONATE | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | SODIUM BICARBONATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1044 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | sodium bicarbonate | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Sodium_bicarbonate | |
Description | Chemical information link to Wikipedia. | |
Record name | Sodium hydrogen carbonate | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Sodium_hydrogen_carbonate | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
7542-12-3 (unspecified hydrochloride salt) | |
Record name | Sodium bicarbonate [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144558 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9021269 | |
Record name | Sodium bicarbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9021269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.007 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Sodium bicarbonate appears as odorless white crystalline powder or lumps. Slightly alkaline (bitter) taste. pH (of freshly prepared 0.1 molar aqueous solution): 8.3 at 77 °F. pH (of saturated solution): 8-9. Non-toxic., Dry Powder; Dry Powder, Liquid; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals, Colourless or white crystalline masses or crystalline powder, Odorless, white crystals; [CAMEO], WHITE SOLID IN VARIOUS FORMS. | |
Record name | SODIUM BICARBONATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21013 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Carbonic acid sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | SODIUM HYDROGEN CARBONATE | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | Sodium bicarbonate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2042 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | SODIUM BICARBONATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1044 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Solubility |
1 in 10 % at 77 °F (NTP, 1992), Soluble in water. Insoluble in ethanol, In water, 10.3 g/100 g water at 25 °C, Soluble in 10 parts water at 25 °C; 12 parts water at about 18 °C, Solubility in water = 6.4, 7.6, 8.7, 10.0, 11.3, 12.7, 14.2, 16.5, and 19.1 g/100g solution at 0, 10, 20, 30, 40, 50, 60, 80, and 100 °C, respectively; Solubility in water = 6.9, 8.2, 9.6, 11.1, 12.7, 14.5, 16.5, 19.7, and 23.6 g/100g H2O at 0, 10, 20, 30, 40, 50, 60, 80, and 100 °C, respectively. Solubility is lower in the presence of sodium carbonate, Insoluble in ethanol, Solubility in water, g/100ml at 20 °C: 8.7 | |
Record name | SODIUM BICARBONATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21013 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Sodium bicarbonate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01390 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | SODIUM HYDROGEN CARBONATE | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | Sodium bicarbonate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/697 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | SODIUM BICARBONATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1044 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Density |
2.159 (NTP, 1992) - Denser than water; will sink, 2.20 g/cu cm, 2.1 g/cm³ | |
Record name | SODIUM BICARBONATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21013 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Sodium bicarbonate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/697 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | SODIUM BICARBONATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1044 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Mechanism of Action |
Sodium bicarbonate is a systemic alkalizer, which increases plasma bicarbonate, buffers excess hydrogen ion concentration, and raises blood pH, thereby reversing the clinical manifestations of acidosis. It is also a urinary alkalizer, increasing the excretion of free bicarbonate ions in the urine, thus effectively raising the urinary pH. By maintaining an alkaline urine, the actual dissolution of uric acid stones may be accomplished. Sodium bicarbonate acts as an antacid and reacts chemically to neutralize or buffer existing quantities of stomach acid but has no direct effect on its output. This action results in increased pH value of stomach contents, thus providing relief of hyperacidity symptoms. [PharmGKB] | |
Record name | Sodium bicarbonate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01390 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Impurities |
Free-flowing food grade contains 0.6% tricalcium phosphate., For the food grade: Na2CO3, 0.2%; NaCl, 0.004%; H2O, 0.05%; insolubles, 0.003% | |
Record name | Sodium bicarbonate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/697 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White, monoclinic prisms, White crystalline powder or granules, White powder or crystalline lumps | |
CAS No. |
144-55-8 | |
Record name | SODIUM BICARBONATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21013 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Sodium bicarbonate [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144558 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium bicarbonate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01390 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Carbonic acid sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium bicarbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9021269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium hydrogencarbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.122 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SODIUM BICARBONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8MDF5V39QO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Sodium bicarbonate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/697 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | SODIUM BICARBONATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1044 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
Decomposes at 228 °F (NTP, 1992), Decomposes around 50 °C, 228 °F (decomposes), Approximately 50 °C | |
Record name | SODIUM BICARBONATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21013 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Sodium bicarbonate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01390 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sodium bicarbonate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2042 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Sodium bicarbonate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/697 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does sodium bicarbonate impact intracellular pH?
A1: this compound's impact on intracellular pH is not straightforward and depends on the surrounding environment. While it can increase extracellular pH, its effect on intracellular pH is influenced by the extracellular non-bicarbonate buffering capacity. This compound can actually exacerbate cell acidosis in conditions mimicking those found in vivo. This is because the alkali induced back-titration of extracellular buffers releases CO2, leading to a decrease in intracellular pH. []
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is NaHCO3, and its molecular weight is 84.006 g/mol.
Q3: How does this compound influence the extraction of phosphorus and potassium from soil?
A5: The this compound method, while effective for evaluating available phosphorus and potassium in soil, especially in neutral, alkaline, and calcareous soils, presents practical challenges. [] The process of removing CO2 from the extract and achieving the right pH for phosphorus measurement is time-consuming. Additionally, ensuring phosphorus-free activated carbon for the procedure is difficult and can lead to contamination.
Q4: Is there evidence that this compound can protect against uranium-induced kidney damage?
A7: Studies in rats have shown that this compound can mitigate uranium-induced acute kidney toxicity. [] The protective effect is linked to its ability to increase urine pH, leading to increased uranium excretion and a reduction in uranium accumulation in the kidneys and bones. This suggests this compound could be a potential treatment option for uranium poisoning, though more research is needed to confirm its efficacy and safety in humans.
Q5: How does dietary this compound affect exertional rhabdomyolysis in horses?
A8: Research suggests that supplementing horse diets with this compound can help manage exertional rhabdomyolysis. [] In a study on a mare prone to this condition, dietary this compound effectively increased both resting venous blood pH and urine pH. This supplementation significantly reduced the severity of clinical signs (like muscle stiffness and myoglobinuria) and blood markers of muscle damage after exercise. These findings point to this compound's potential in enhancing buffering capacity in muscle tissue and mitigating exertional rhabdomyolysis.
Q6: Can this compound be used to treat respiratory distress in infants?
A9: While earlier studies suggested potential benefits of intragastric this compound for treating respiratory distress in infants, later research suggests its value is limited and potentially harmful in some cases. [] Therefore, the use of intragastric this compound for this purpose is generally not recommended.
Q7: What is the effectiveness of this compound mouthwash in managing oral mucositis in children undergoing chemotherapy?
A10: A study comparing this compound mouthwash to chlorhexidine mouthwash in children undergoing chemotherapy found a significant reduction in oral mucositis severity in both groups. [] This finding suggests that maintaining good oral hygiene during chemotherapy, regardless of the specific mouthwash used, is crucial for managing this common side effect.
Q8: How does this compound administration affect cardiac function in dogs with denervated hearts?
A12: Research on dogs with denervated hearts (after heart autotransplantation) reveals a potential risk associated with this compound administration. [] While both denervated and control dogs experienced a similar decrease in left ventricular performance at the peak hypotensive response following this compound injection, the absence of reflex tachycardia in the denervated group resulted in a more pronounced drop in cardiac index and arterial pressure. These findings indicate a greater sensitivity to this compound's hemodynamic effects in individuals with impaired cardiac autonomic regulation.
Q9: Is this compound an effective treatment for amitriptyline-induced Brugada pattern?
A13: A case report documented the ineffectiveness of this compound in resolving an amitriptyline-induced Brugada pattern on an electrocardiogram. [] The pattern persisted despite high doses of this compound and only resolved several hours later. This suggests that this compound may not always be effective in treating this specific drug-induced electrocardiogram abnormality.
Q10: Can potassium citrate be used as a substitute for this compound and potassium chloride in oral rehydration solutions?
A14: Research suggests that tripotassium citrate can be a safe and effective replacement for this compound and potassium chloride in oral rehydration solutions for children with diarrheal dehydration and acidosis. [] While the citrate solution corrected acidosis at a slower rate initially, it led to a significant improvement in serum potassium levels without causing hyperkalemia. This indicates the potential of potassium citrate as a valuable alternative, particularly for addressing hypokalemia in these patients.
Q11: What are the alternatives to this compound for purging Impella devices in patients with heparin-induced thrombocytopenia?
A15: this compound solution has been proposed as a potential alternative to heparin for purging Impella devices in patients with heparin-induced thrombocytopenia (HIT). [] Case reports describe the successful use of this compound purge solution in HIT patients, showing no protein deposition in the devices or device dysfunction. This suggests that this compound may be a viable option for maintaining Impella device patency in this specific patient population.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.